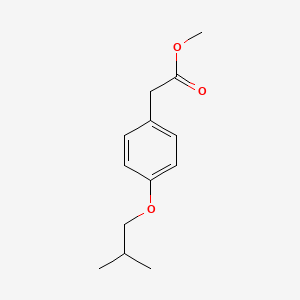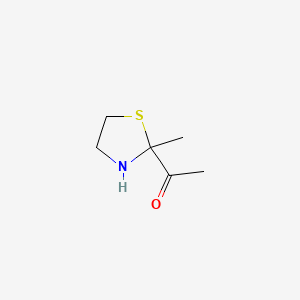
Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(diethylamino)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(diethylamino)ethyl ester is a complex organic compound with the molecular formula C20H31NO5. This compound is known for its unique structural features, which include an acetic acid moiety linked to a phenoxy group substituted with isopropyl, methoxycarbonyl, and methyl groups, as well as a diethylaminoethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(diethylamino)ethyl ester typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 6-isopropyl-2-methoxycarbonyl-3-methylphenol, is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the phenoxyacetic acid intermediate.
Esterification: The phenoxyacetic acid intermediate is then esterified with 2-(diethylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
The reaction conditions typically involve maintaining the reaction mixture at a temperature of 60-80°C for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the ester and carbonyl groups, converting them into alcohols.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(diethylamino)ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl ester group may facilitate binding to biological targets, while the phenoxyacetic acid moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester
- Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-morpholinoethyl ester
Uniqueness
The unique combination of functional groups in acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(diethylamino)ethyl ester imparts distinct chemical and biological properties. The presence of the diethylaminoethyl ester group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
52073-15-1 |
|---|---|
Molekularformel |
C20H31NO5 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
methyl 2-[2-[2-(diethylamino)ethoxy]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C20H31NO5/c1-7-21(8-2)11-12-25-17(22)13-26-19-16(14(3)4)10-9-15(5)18(19)20(23)24-6/h9-10,14H,7-8,11-13H2,1-6H3 |
InChI-Schlüssel |
KLSLAJCPPHOEAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)COC1=C(C=CC(=C1C(=O)OC)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)


![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)

![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)

![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)

![Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate](/img/structure/B13938562.png)




